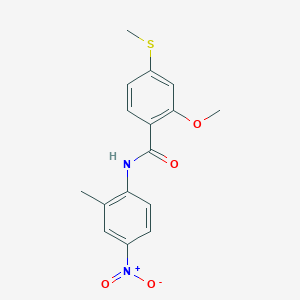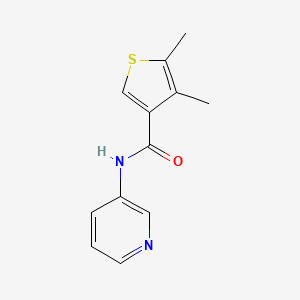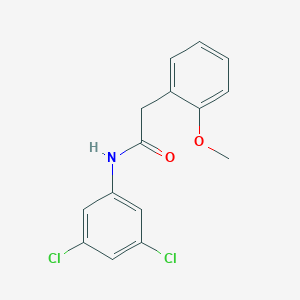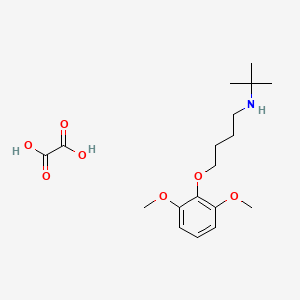![molecular formula C16H18N2O2S2 B4975047 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as BHQ or Bithionol, is a chemical compound that has been used in scientific research for many years. It was first synthesized in the 1930s and has since been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Applications De Recherche Scientifique
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been studied for its potential as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In environmental science, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been studied for its potential as a pollutant remediation agent, as it has been shown to be effective in removing certain pollutants from water sources.
Mécanisme D'action
The mechanism of action of N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins in cells. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation. N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to inhibit the activity of certain proteins involved in DNA replication and repair.
Biochemical and Physiological Effects
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins involved in the immune response. In addition, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is that it has been well-studied and its synthesis method is well-established. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, it has been shown to have cytotoxic effects on some cells, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. In medicine, it could be further studied for its potential as an anti-cancer agent, as well as for its potential to treat other diseases such as Alzheimer's and Parkinson's. In agriculture, it could be studied further for its potential as a pesticide, particularly for use in organic farming. In environmental science, it could be studied further for its potential as a pollutant remediation agent, particularly for use in cleaning up contaminated water sources.
Conclusion
In conclusion, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many potential future directions for research on N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. Overall, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a promising compound that has the potential to make significant contributions to scientific research in the future.
Méthodes De Synthèse
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-sec-butylbenzenesulfonamide with carbon disulfide and then with thionyl chloride. The resulting product is then reacted with 2-thiophenecarboxylic acid to form N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. This synthesis method has been used for many years and has been well-established in the scientific community.
Propriétés
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-10(2)11-6-7-13(19)12(9-11)17-16(21)18-15(20)14-5-4-8-22-14/h4-10,19H,3H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSIXMUPXYHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)

![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)


![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)



![1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4975052.png)

![1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B4975068.png)